
tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science, due to their versatile chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate typically involves the reaction of tert-butyl carbamate with 2-hydroxyethylamine and oxan-4-yl chloride. The reaction is usually carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted carbamates.
科学研究应用
Chemistry
In chemistry, tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications.
Biology
In biological research, this compound may be used as a probe or reagent to study enzyme activities, particularly those involving carbamate metabolism.
Medicine
In medicine, carbamates are often explored for their potential as drug candidates due to their ability to interact with biological targets. This compound could be investigated for its pharmacological properties.
Industry
In industry, carbamates are used in the production of polymers, coatings, and agricultural chemicals
作用机制
The mechanism of action of tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate would depend on its specific application. Generally, carbamates can inhibit enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The molecular targets and pathways involved would vary based on the biological system being studied.
相似化合物的比较
Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl N-(oxan-4-yl)carbamate
- N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate
Uniqueness
The uniqueness of tert-Butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate lies in its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are desired.
属性
分子式 |
C12H23NO4 |
|---|---|
分子量 |
245.32 g/mol |
IUPAC 名称 |
tert-butyl N-(2-hydroxyethyl)-N-(oxan-4-yl)carbamate |
InChI |
InChI=1S/C12H23NO4/c1-12(2,3)17-11(15)13(6-7-14)10-4-8-16-9-5-10/h10,14H,4-9H2,1-3H3 |
InChI 键 |
IEAZWBAZZIGEDD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N(CCO)C1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



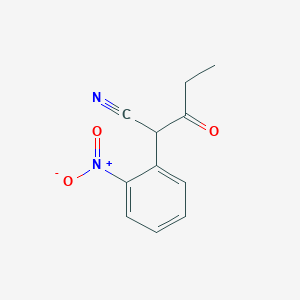
![2-{Spiro[2.5]octan-6-yl}acetonitrile](/img/structure/B13178422.png)
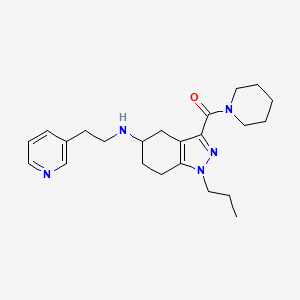
![N-(Propan-2-yl)-2-({[(propan-2-yl)carbamoyl]methyl}amino)acetamide](/img/structure/B13178431.png)
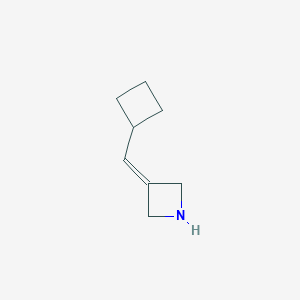
![2-(Propan-2-yl)-2H,4H,5H,7H-pyrano[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B13178437.png)
![tert-butyl N-[4,4-dimethyl-2-(piperidin-2-yl)pentyl]carbamate](/img/structure/B13178438.png)
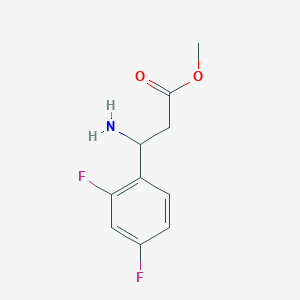
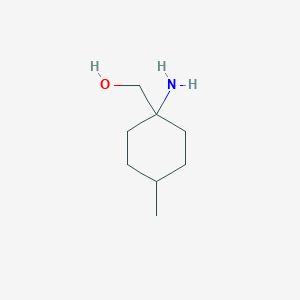
![4-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13178454.png)
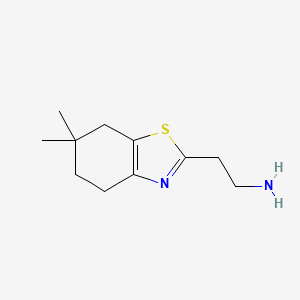
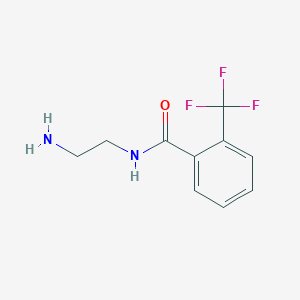
![3-bromo-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13178467.png)
